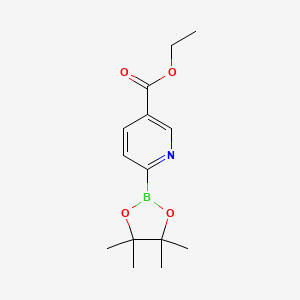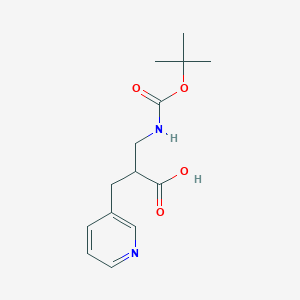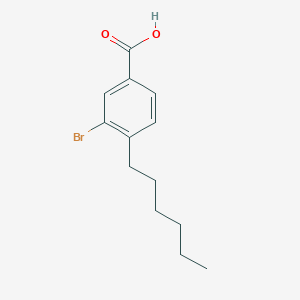
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, and this compound is no exception. It is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which enhances its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using reagents like chlorine and fluorine sources.
Alkyne Addition: The prop-2-yn-1-yl group is introduced via an alkyne addition reaction, often using propargyl bromide.
Oxidation: The final step involves oxidation to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Halogen substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Derivatives with different substituents replacing the halogens.
科学的研究の応用
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential as a therapeutic agent.
Medicine: Investigated for its efficacy against various bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to bacterial cell death. The presence of chloro and fluoro groups enhances its binding affinity and potency.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity.
Norfloxacin: Used for urinary tract infections.
Uniqueness
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced biological activity and specificity. Its structure allows for targeted interactions with bacterial enzymes, making it a potent antibacterial agent.
特性
CAS番号 |
134478-75-4 |
|---|---|
分子式 |
C13H7ClFNO3 |
分子量 |
279.65 g/mol |
IUPAC名 |
7-chloro-6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H7ClFNO3/c1-2-3-16-6-8(13(18)19)12(17)7-4-10(15)9(14)5-11(7)16/h1,4-6H,3H2,(H,18,19) |
InChIキー |
IEVUQFZEDWGPAQ-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)

![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)
![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)

![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)

![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)

